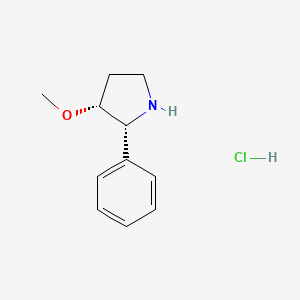

(2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of (2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride typically involves the acylation of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol with an acylating agent, followed by hydrogenolysis using a suitable catalyst in a reaction-inert solvent in the presence of hydrogen . The acylating agents used can include organic acyl halides or organic acid anhydrides such as acetic anhydride, acetyl chloride, and trifluoroacetic anhydride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The separation of stereoisomers is a critical step in the industrial production process to obtain the desired (2R,3R) stereoisomer .

化学反応の分析

Palladium-Catalyzed Carboamination

The pyrrolidine core can be synthesized via palladium-catalyzed carboamination of γ-amino alkenes with aryl halides. This method enables simultaneous C–N and C–C bond formation with high diastereoselectivity (>20:1 dr) . For example:

-

Catalyst : PdCl₂/CuCl₂ or Pd₂(dba)₃/dppe

-

Conditions : NaOt-Bu, toluene, 100°C

-

Outcome : Forms 2,5-cis or 2,3-trans pyrrolidines via syn-aminopalladation (Scheme 4 in ).

Table 1 : Diastereoselectivity in Pyrrolidine Formation

| Aryl Halide | Catalyst System | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|

| PhBr | Pd₂(dba)₃/dppe | 88 | 2:1 (2,3-trans) |

| p-NCC₆H₄Br | PdCl₂/CuCl₂ | 68 | >20:1 (2,5-cis) |

Methoxy Group Reactivity

The methoxy group at C3 undergoes demethylation under acidic conditions. For example:

-

Reaction : Treatment with 12 N HCl in aqueous/organic biphasic systems (e.g., MTBE/THF) yields the corresponding diol via hydrolysis .

-

Conditions : pH 3, 25°C, 16 h

Phenyl Ring Modifications

The phenyl group at C2 participates in cross-coupling reactions:

-

Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 4-bromobenzaldehyde) using Pd(OTf)₂/DPPF catalysts to form biaryl amines .

-

Suzuki-Miyaura Coupling : Pd-catalyzed coupling with boronic acids under microwave irradiation (70°C, 1 h) achieves >90% conversion .

Asymmetric Cycloadditions

The compound serves as a precursor in [3+2] cycloadditions with azomethine ylides. Key findings include:

-

Catalyst : Cu(CH₃CN)₄PF₆/(S)-DTBM-segphos

-

Conditions : KOt-Bu, toluene, 80°C

-

Outcome : Forms fluorinated tetrahydropyrrolidines with 91% yield and >95% ee .

Table 2 : Cycloaddition Performance

| Dipolarophile | Product | Yield (%) | ee (%) |

|---|---|---|---|

| gem-Difluoroalkenes | 3,3-Difluoropyrrolidines | 91 | 95 |

| Trifluoroalkenes | 3-Trifluoromethyl derivatives | 85 | 92 |

Salt-Specific Reactivity

The hydrochloride salt enhances solubility in polar solvents (e.g., DMSO, THF), facilitating:

-

Protection/Deprotection : Boc-protection using Boc₂O/DMAP in THF (48% yield) .

-

Reductive Amination : LiAlH₄ reduction of lactam precursors (e.g., (5R)-5-phenyl-2-pyrrolidinone) to yield (R)-2-phenylpyrrolidine (81% yield) .

Transition-Metal Catalysis

Pd-catalyzed reactions proceed via oxidative addition, syn-aminopalladation, and reductive elimination (Scheme 4 in ). The stereochemical outcome is governed by A(1,3)-strain minimization in transition states (e.g., pseudoaxial phenyl orientation) .

Acid-Base Interactions

The hydrochloride counterion participates in proton transfer during nucleophilic substitutions. For example, HCl-mediated hydrolysis of methyl esters proceeds via a tetrahedral intermediate stabilized by H-bonding .

科学的研究の応用

Medicinal Chemistry

1.1 Antagonism of Ionotropic Glutamate Receptors

One significant application of (2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride is in the development of selective antagonists for ionotropic glutamate receptors (iGluRs), which are crucial for neurotransmission in the central nervous system. Recent studies have demonstrated that derivatives of this compound can be synthesized to create highly potent NMDA receptor antagonists. These compounds exhibit selectivity profiles that can be tailored through structural modifications, enhancing their potential as therapeutic agents for neurological disorders .

1.2 Anti-emetic Properties

Research has indicated that compounds related to this compound show promise in treating emesis (vomiting) induced by chemotherapy agents like cisplatin. For example, studies have shown that specific analogs can inhibit cisplatin-induced emesis in animal models, suggesting their potential use in managing chemotherapy-related side effects .

Synthesis and Structural Modifications

2.1 Structure-Activity Relationship Studies

The synthesis of this compound has been explored through various synthetic routes, allowing researchers to investigate structure-activity relationships (SAR). By modifying substituents at different positions on the pyrrolidine ring, researchers can optimize the pharmacological properties of the compound. For instance, studies have shown that specific modifications can lead to increased potency and selectivity for certain receptor subtypes .

Data Tables

Case Studies

Case Study 1: NMDA Antagonist Development

In a study focused on NMDA receptor antagonists, researchers synthesized multiple analogs of this compound using C(sp3)-H activation methodologies. The resulting compounds demonstrated IC50 values as low as 200 nM, indicating high potency against specific NMDA receptor subtypes. This highlights the compound's potential in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study 2: Emesis Management

Another study evaluated the effectiveness of a derivative of this compound in preventing cisplatin-induced emesis in ferrets. The results showed a significant reduction in vomiting episodes when administered prior to chemotherapy, demonstrating its therapeutic potential in clinical settings .

作用機序

The mechanism of action of (2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

類似化合物との比較

Similar Compounds

Some compounds similar to (2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride include:

- (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl β-D-glucopyranoside

- (2R,3R)-7-(methylsulfonyl)-3-(2,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-amine

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry, which imparts unique chemical and biological properties. This distinct stereochemistry can influence the compound’s reactivity, binding affinity, and overall biological activity .

特性

IUPAC Name |

(2R,3R)-3-methoxy-2-phenylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-7-8-12-11(10)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-,11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXCPOZDRMZDBW-NDXYWBNTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC1C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCN[C@@H]1C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。